molecular formula C11H13N3O5 B8669981 4'-Cyanothymidine CAS No. 139888-11-2

4'-Cyanothymidine

Cat. No.: B8669981
CAS No.: 139888-11-2
M. Wt: 267.24 g/mol
InChI Key: LOOAUVYUIGMRGU-VAOFZXAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Cyanothymidine (CAS Number: 139888-11-2) is a chemically modified nucleoside of significant interest in advanced biochemical and pharmacological research. With a molecular formula of C11H13N3O5 and a molecular weight of 267.24 g/mol, this thymidine analog is characterized by a cyano substitution at the 4'-position of the sugar moiety . This structural modification places it within a class of compounds being actively explored to optimize the properties of therapeutic oligonucleotides. Its primary research value lies in the development of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. Modifications at the 4'-carbon of the deoxyribose sugar, as seen in related 4'-C-aminoethylthymidine analogs, are known to confer enhanced nuclease resistance to oligonucleotides, thereby increasing their stability in biological environments like serum . Furthermore, such modifications can influence the binding affinity of an oligonucleotide for its complementary RNA target and affect its susceptibility to cleavage by enzymes like RNase H, which is crucial for the mechanism of gapmer-type ASOs . Researchers utilize this compound and its analogs as critical tools to study structure-activity relationships, with the goal of creating more potent, stable, and specific gene-silencing agents for targeting pathogenic mRNA . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139888-11-2

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,3S,5R)-3-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile

InChI

InChI=1S/C11H13N3O5/c1-6-3-14(10(18)13-9(6)17)8-2-7(16)11(4-12,5-15)19-8/h3,7-8,15-16H,2,5H2,1H3,(H,13,17,18)/t7-,8+,11+/m0/s1

InChI Key

LOOAUVYUIGMRGU-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)C#N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#N)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyanothymidine and Its Analogues

Strategies for Stereoselective Synthesis of 4'-Substituted Nucleosides

Glycosylation, the formation of the critical N-glycosidic bond between the sugar moiety and the nucleobase, is a cornerstone of nucleoside synthesis. wikipedia.orgmdpi.com The most prevalent method is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves coupling a silylated heterocyclic base with an electrophilic sugar derivative, typically activated at the anomeric carbon, in the presence of a Lewis acid. wikipedia.org For ribonucleosides, the presence of a participating group at the C2' position (like an acyl group) helps to direct the incoming nucleobase to the β-face of the sugar, ensuring the correct stereochemistry. wikipedia.org

However, the synthesis of 4'-substituted nucleosides via glycosylation is often problematic. The direct condensation of a pre-synthesized 4-C-cyano sugar with a nucleobase is challenging due to the low reactivity of the modified sugar precursor. This has necessitated the development of alternative strategies where the 4'-substituent is introduced after the nucleoside has been formed. nih.gov

Two primary strategies exist for the synthesis of 4'-substituted nucleosides: the de novo synthesis of a modified sugar which is then coupled with a nucleobase, or the modification of a pre-existing, naturally occurring nucleoside. researchgate.netnih.gov

De Novo Synthesis: This approach involves building the 4'-substituted sugar from simpler, non-carbohydrate precursors or by manipulating other natural carbohydrates. researchgate.net While offering high modularity, these routes can be lengthy and inefficient. nih.gov Recent advances have focused on developing shorter, more modular syntheses. For instance, a five-step de novo synthesis of diverse C4'-modified nucleoside analogues has been developed, relying on an intramolecular trans-acetalization reaction that enables broad diversification through subsequent Grignard addition and Vorbrüggen glycosylation. nih.gov

Modification of Existing Nucleosides: An alternative and often more direct approach is to start with a readily available natural nucleoside, such as thymidine (B127349) or adenosine (B11128), and perform chemical transformations on its sugar moiety. nih.gov This strategy avoids the difficult glycosylation step with a sterically hindered sugar. For example, purine (B94841) 2'-deoxynucleosides with a 4'-cyano group have been successfully synthesized starting from the corresponding natural 2'-deoxynucleosides. nih.gov This typically involves converting the 4'-hydroxymethyl group of a precursor nucleoside into the desired cyano group.

Methods for Cyano Group Introduction at the 4'-Position

Several chemical methods have been established to introduce the cyano group at the C4' position of the furanose ring. The choice of method often depends on the specific starting material and the desired final structure.

One common strategy involves the transformation of a 4'-hydroxymethyl group. This precursor, which can be synthesized from a corresponding nucleoside, is converted into a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, introduces the cyano moiety. Another approach involves the oxidation of the 4'-hydroxymethyl group to an aldehyde, followed by conversion to an oxime and subsequent dehydration to yield the nitrile.

A notable synthesis of a 4'-cyano analogue involves allylic substitution. Researchers have synthesized 4'-cyano-2',3'-didehydro-3'-deoxythymidine from a 3',4'-unsaturated nucleoside precursor that has a leaving group at the 2'-position. The reaction with cyanotrimethylsilane in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) facilitates the introduction of the cyano group at the 4'-position.

Precursor TypeReagentsKey TransformationRef.
4'-Hydroxymethyl Nucleoside1. Mesyl Chloride, Pyridine; 2. NaCNConversion of -CH₂OH to -CN via mesylate intermediateGeneral Method
3',4'-Unsaturated NucleosideCyanotrimethylsilane, SnCl₄Allylic substitution to introduce -CN at C4'

Synthesis of 4'-Cyanothymidine Analogues with Modified Sugar Moieties

Modifications to the sugar portion of this compound have been explored to generate analogues with different conformational properties. A key example is the synthesis of 4'-cyano-2',3'-didehydro-3'-deoxythymidine (4'-CN-d4T). The introduction of the 2',3'-double bond creates a more rigid, unsaturated sugar ring compared to the flexible deoxyribose of this compound. The synthesis of this analogue highlights the versatility of chemical strategies applied to nucleoside chemistry, such as the allylic substitution method described previously. Other sugar modifications include the synthesis of 2'-deoxy analogues, which are fundamental in the design of nucleosides targeting viral polymerases. nih.gov

Synthesis of this compound Analogues with Modified Nucleobases

To investigate structure-activity relationships, the thymine (B56734) base of this compound has been replaced with other nucleobases, particularly purines. The synthesis of 4'-C-cyano-2'-deoxy purine nucleosides has been successfully accomplished. nih.gov These syntheses often start from commercially available purine 2'-deoxynucleosides, such as 2'-deoxyadenosine or 2,6-diaminopurine 2'-deoxyriboside. The synthetic route mirrors that used for pyrimidine (B1678525) analogues, where the 4'-position of the intact nucleoside is chemically modified to introduce the cyano group. nih.gov This approach allows for the efficient generation of a library of compounds with diverse nucleobases attached to the 4'-cyano-sugar moiety.

Analogue BasePrecursor NucleosideKey FeatureRef.
Adenine (B156593)2'-DeoxyadenosinePurine analogue nih.gov
Guanine (B1146940)2'-DeoxyguanosinePurine analogue nih.gov
2,6-Diaminopurine2,6-Diaminopurine 2'-deoxyribosidePurine analogue nih.gov
Hypoxanthine2'-DeoxyinosinePurine analogue

Advancements in Synthetic Techniques for 4'-Modified Nucleosides

Recent breakthroughs include the development of modular, multi-step de novo syntheses that dramatically reduce the number of steps required compared to traditional routes. nih.gov These new methods often employ novel catalytic systems and reaction cascades to build the complex nucleoside structure with high stereocontrol. For example, a recently reported five-step, modular process allows access to a diverse collection of C4'-modified nucleosides, representing a two- to three-fold reduction in step-count over previous methods. nih.gov Furthermore, enzymatic and biocatalytic approaches are gaining traction as sustainable and highly selective alternatives to purely chemical synthesis routes, particularly for challenging transformations like glycosylation. nih.govmdpi.com These advanced techniques are poised to accelerate the discovery and development of new 4'-substituted nucleoside analogues.

Molecular and Biochemical Mechanisms of Action of 4 Cyanothymidine

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional structure of a nucleoside analogue is a critical determinant of its biological activity. For 4'-substituted nucleosides like 4'-Cyanothymidine, the conformational preferences of the furanose sugar ring and the electronic nature of the substituent dictate how the molecule interacts with its biological targets, such as viral enzymes. This analysis delves into the specific structural features of this compound that govern its mechanism of action.

Furanose Ring Conformation (e.g., 3'-endo)

The furanose ring of nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations, known as North (C3'-endo) and South (C2'-endo). nih.govresearchgate.net In the North conformation, the C3' atom is displaced from the mean plane of the ring on the same side as the C5' atom, while in the South conformation, the C2' atom is similarly displaced. rsc.org This conformational state is crucial as it influences the relative orientation of the base, the 3'-hydroxyl, and the 5'-triphosphate groups, which are all essential for recognition and processing by polymerases. core.ac.uk

For a nucleoside to be incorporated into a growing DNA chain by a viral polymerase, its sugar moiety typically needs to adopt a conformation that mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov Modifications to the furanose ring can lock the sugar into a specific pucker, thereby influencing its biological potential. researchgate.net Research on 4'-substituted nucleosides has shown that these modifications tend to favor a North (C3'-endo) conformation. researchgate.netnih.gov This is significant because the C3'-endo pucker is characteristic of A-form DNA and RNA, and constraining a nucleoside analogue in this conformation can impact its interaction with enzymes that operate on B-form DNA, such as HIV reverse transcriptase. nih.gov

Impact of 4'-Substituents on Conformational Preferences

The introduction of a substituent at the 4'-position of the furanose ring has a profound impact on the ring's conformational equilibrium. A primary reason for this is steric hindrance between the 4'-substituent and the adjacent 3'-hydroxyl group. nih.govacs.org This steric clash destabilizes the South conformation, forcing the furanose ring to adopt a North (C3'-endo) pucker to minimize unfavorable interactions. acs.org

The cyano (-CN) group in this compound, like other 4'-substituents such as ethynyl (B1212043), azido (B1232118), or fluoro groups, plays a crucial role in locking the sugar in this preferred North conformation. researchgate.netnih.govniph.go.jp While it was initially hypothesized that smaller substituents at the 4'-position would lead to better biological activity, the specific electronic and steric properties of the group are critical. niph.go.jp The rigid C3'-endo conformation is a defining feature of this class of compounds and is directly linked to their mechanism of action. researchgate.net

Table 1: Influence of 4'-Substituents on Furanose Ring Conformation
4'-SubstituentExample CompoundPredominant Furanose PuckerReference
-CN (Cyano)This compoundNorth (C3'-endo) acs.orgniph.go.jp
-C≡CH (Ethynyl)4'-Ethynyl-2'-deoxyadenosine (EFdA)North (C3'-endo) nih.govnih.gov
-N3 (Azido)4'-Azidothymidine (B1666319) (Azvudine)North (C3'-endo) nih.govacs.org
-F (Fluoro)4'-Fluoro-2',3'-dideoxyadenosineNorth (C3'-endo) rsc.org
-OCH3 (Methoxy)4'-Methoxy-2'-deoxyuridineNorth (C3'-endo) researchgate.net

Stereoelectronic Effects in Biological Recognition

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals and electrons on molecular properties and reactivity. wikipedia.org In the context of this compound, these effects are crucial for its recognition and inhibition of viral polymerases like HIV reverse transcriptase (RT). wikipedia.orgaidsmap.com The mechanism is not simply based on chain termination due to the lack of a 3'-OH group, as this compound retains this group. researchgate.net Instead, its inhibitory action is more complex and relies on how its unique three-dimensional and electronic structure interacts with the enzyme's active site.

After being phosphorylated to its triphosphate form, this compound is incorporated into the nascent viral DNA chain. However, the presence of the 4'-cyano group, locked in a C3'-endo conformation, creates a steric and electronic barrier that hinders the subsequent steps of DNA synthesis. nih.govnih.gov This mechanism is described for the related compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which acts as a "translocation-defective RT inhibitor" (TDRTI). nih.gov The 4'-substituent fits into a hydrophobic pocket within the enzyme, but after incorporation, it makes it difficult for the reverse transcriptase to translocate, or move, to the next position on the DNA template. nih.govnih.gov This effectively halts further DNA elongation, even with a 3'-OH group present. nih.gov

The potent anti-HIV activity of this compound is a direct consequence of these stereoelectronic properties. nih.gov The rigid North conformation and the electronic nature of the cyano group ensure a precise fit into the enzyme's active site that ultimately traps the polymerase, leading to potent inhibition of viral replication.

Table 2: Comparative Anti-HIV-1 Activity of 4'-Substituted Nucleosides
Compound4'-SubstituentTargetEC50 (µM)Reference
This compound-CNHIV-10.002 nih.gov
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)-C≡CHHIV-10.0003 nih.gov
4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA)-CNHIV-10.0004 nih.gov
Zidovudine (AZT)-N3 (at 3'-position)HIV-1Varies (typically low µM)N/A
Entecavir (ETV)N/A (Carbocyclic)HIV-11.0 nih.gov

Cellular Pharmacology and Metabolism of 4 Cyanothymidine

Cellular Uptake Mechanisms

The entry of nucleoside analogs, including 4'-Cyanothymidine, into target cells is a critical initial step influencing their pharmacological activity. This process is primarily mediated by specialized transport proteins, although other mechanisms may also contribute.

Role of Nucleoside Transporters in Cellular Entry

Nucleoside transporters play a pivotal role in the cellular uptake of both natural nucleosides and their therapeutic analogs. These transporters are broadly categorized into two families: concentrative nucleoside transporters (CNTs; SLC28 family) and equilibrative nucleoside transporters (ENTs; SLC29 family) nih.govelifesciences.org. CNTs facilitate active transport of nucleosides into the cell against their concentration gradients, utilizing ion gradients, while ENTs mediate passive transport down concentration gradients elifesciences.org.

As a thymidine (B127349) analog, this compound is expected to utilize nucleoside transporters that recognize pyrimidine (B1678525) nucleosides. Specifically, CNT1 (SLC28A1) is known to transport pyrimidine nucleosides and their analogs solvobiotech.com. The antiviral effect of similar thymidine analogs, such as 4'-ethynylstavudine, can be neutralized by natural thymidine (dThd), suggesting a competitive interaction for cellular uptake or subsequent metabolic pathways, implying shared transporter mechanisms niph.go.jp. Inhibitors of ENTs, such as dilazep (B1670637) and dipyridamole, have been shown to affect the cellular transport of antiviral nucleoside analogs, underscoring the importance of these transporters in drug delivery researchgate.net.

Passive Diffusion and Protein-Mediated Translocation Aspects

Passive diffusion involves the direct passage of a molecule across the phospholipid bilayer of the cell membrane, driven by a concentration gradient without the need for energy or specific membrane proteins taylorandfrancis.comnih.gov. This mechanism is typically favored by small, relatively hydrophobic molecules taylorandfrancis.comnih.gov. While direct evidence for this compound's passive diffusion is not explicitly detailed in research, the lipophilicity of nucleoside analogs can be influenced by structural modifications, potentially impacting their ability to cross membranes via this route epdf.pub.

Beyond dedicated nucleoside transporters and passive diffusion, cells employ various protein-mediated translocation mechanisms, including different forms of endocytosis (e.g., clathrin-mediated, caveolae-mediated, and macropinocytosis) for the uptake of larger molecules and nanoparticles nih.govnih.govdovepress.commdpi.comuio.no. However, specific research findings detailing the involvement of these particular protein-mediated translocation pathways for this compound itself are not extensively reported.

Intracellular Metabolic Pathways and Fate

Upon entering the cell, this compound undergoes a series of intracellular transformations, primarily phosphorylation, to become biologically active.

Phosphorylation Processes within Cells

Phosphorylation is a crucial activation step for nucleoside analogs, converting them into their active nucleotide forms. For thymidine analogs like this compound, this process typically involves sequential phosphorylation by cellular kinases. The initial phosphorylation to the monophosphate form is often the rate-limiting step researchgate.net.

Research on similar nucleoside analogs, such as 4'-ethynylstavudine and 4'-azidothymidine (B1666319) (ADRT), indicates that cellular thymidine kinase (TK) is responsible for their initial phosphorylation niph.go.jpresearchgate.net. For instance, thymidine kinase phosphorylates ADRT to ADRT monophosphate (ADRT-MP), with specific kinetic parameters (e.g., K_m and K_i values) characterizing this interaction researchgate.net. Given that this compound acts as a thymidine analog, it is highly probable that it also undergoes phosphorylation by thymidine kinase to yield its monophosphate, diphosphate, and eventually triphosphate forms. The triphosphate form is generally the active species that exerts antiviral effects by interfering with viral replication nih.gov. The presence of a 1'-cyano group, as observed in other adenosine (B11128) analogues, can influence the efficiency of this initial phosphorylation step by affecting the sugar pucker and recognition by kinases nih.gov.

Table 1: Antiviral Activity of this compound against HIV-1 in A301 (Alex) Cells

CompoundEC50 (µM)Cell LineReference
This compound0.002A301 (Alex) researchgate.netresearchgate.netresearchgate.netresearchgate.net

Intracellular Conversion and Degradation Pathways

The intracellular fate of this compound and its phosphorylated metabolites involves not only their activation but also potential conversion and degradation pathways. The intracellular retention time of the active triphosphate metabolites can vary significantly among different nucleoside analogs, which is a key determinant of their sustained pharmacological activity researchgate.net.

Preclinical Research and Biological Evaluation in Research Models

In Vitro Antiviral Activity Spectrum

4'-Cyanothymidine has demonstrated potent antiviral activity against several human viruses in various in vitro models.

Efficacy Against Human Immunodeficiency Virus (HIV)

This compound has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) koreascience.krkoreascience.krnih.gov. Early research indicated that this compound inhibits HIV replication in A301 (Alex) cells with a half-maximal inhibitory concentration (IC50) of 0.002 µM researchgate.netresearchgate.net. This positions it as a highly potent agent against HIV-1.

Table 1: In Vitro Efficacy of this compound Against HIV-1

Virus StrainCell LineIC50 (µM)Reference
HIV-1A3010.002 researchgate.netresearchgate.net

Activity Against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)

While this compound has shown notable activity against HIV, its specific efficacy against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) is less directly reported in the provided search results for this specific compound. However, related 4'-C-substituted nucleoside analogs, such as 4′-C-cyano-2-amino-2′-deoxyadenosine (CAdA) and 4′-C-cyano-2′-deoxyguanosine (CdG), have been reported as highly potent inhibitors of both HBV (IC50 = 0.4 nM) and HIV-1 (IC50 = 0.4 nM) nih.gov. This suggests that the 4'-cyano modification in nucleoside analogs can confer activity against HBV. Current treatments for HCV primarily involve direct-acting antiviral (DAA) therapies, which have revolutionized treatment with high cure rates racgp.org.auuw.edu.

Table 2: Antiviral Activity of Related 4'-C-Cyano Nucleoside Analogs Against HBV and HIV-1

CompoundVirusIC50 (nM)Reference
CAdAHBV0.4 nih.gov
CAdAHIV-10.4 nih.gov
CdGHBVPotent nih.gov
CdGHIV-1Potent nih.gov

Evaluation Against Other Viral Pathogens (e.g., Herpes Simplex Virus)

Research on this compound's activity against other viral pathogens, such as Herpes Simplex Virus (HSV), is not explicitly detailed in the provided search results. However, nucleoside analogues are generally effective antiviral drugs against HSV infections, although the emergence of acyclovir-resistant HSV strains necessitates the development of alternative antiherpetic drugs nih.gov. Some cyanobacterial metabolites have shown antiviral activity against HSV, but this is not directly linked to this compound itself mdpi.com.

In Vitro Anticancer Activity Studies

The preclinical evaluation of this compound also extends to its potential anticancer properties.

Inhibition of Cancer Cell Proliferation

While direct data for this compound's inhibition of cancer cell proliferation is not explicitly provided, nucleoside analogs, in general, are known to competitively incorporate into DNA during proliferation, leading to DNA damage researchgate.net. Various compounds have been evaluated for their in vitro inhibitory effects on the proliferation of human cancer cell lines, including breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI-H460) cancer cells nih.gov. Cytostatic agents are substances that inhibit the growth and division of cells, and cancer cells, due to their frequent and uncontrolled division, are often sensitive to such agents gpoh.deresearchgate.net.

Mechanisms of Cytostatic Action in Cell Lines

The mechanisms of cytostatic action for nucleoside analogs typically involve interference with nucleic acid synthesis and function researchgate.net. Cytostatic drugs exert their effects by specifically affecting the cells' metabolism gpoh.de. For nucleoside analogs, this often means competitive incorporation into DNA during proliferation, which damages the DNA template researchgate.net. Other mechanisms of cytotoxicity against cancer cells can include DNA binding, induction of oxidative stress, and cell cycle regulation leading to programmed cell death (apoptosis) nih.gov. Inhibition of cell proliferation can also be a key mechanism by which cancer cells acquire resistance to chemotherapy nih.gov.

Evaluation in Relevant Cellular Models and Cell Lines

The assessment of this compound's activity in cellular models provides crucial insights into its mechanism of action and efficacy at a foundational level.

Activity in Lymphocyte Cell Lines (e.g., A301, MT-4 cells)

Research has demonstrated that this compound exhibits potent antiviral activity against Human Immunodeficiency Virus (HIV) in specific lymphocyte cell lines. Notably, this compound was found to inhibit HIV replication in A301 (Alex) cells with an IC50 (half maximal inhibitory concentration) of 0.002 µM. Uridine (B1682114) and cytidine (B196190) analogs of this compound have shown similar potencies in these cellular assays. nih.govnih.gov

The available data for this compound in A301 cells is summarized below:

Cell LineTarget VirusIC50 (µM)
A301 (Alex)HIV0.002

Note: Specific detailed research findings for this compound's activity in MT-4 cells were not identified in the reviewed literature.

Studies in Peripheral Blood Mononuclear Cells (PBMCs)

Peripheral Blood Mononuclear Cells (PBMCs), comprising lymphocytes, monocytes, and dendritic cells, are widely utilized in preclinical research due to their physiological relevance to the human immune system. They serve as a valuable platform for studying immunological responses, vaccine development, drug discovery, and cancer immunotherapy. PBMCs are considered more representative cellular platforms compared to some immortalized cell lines for predicting in vivo responses of drug candidates.

Note: Specific detailed research findings for this compound's activity in PBMCs were not identified in the reviewed literature.

In Vivo Efficacy Studies in Non-Human Research Models

In vivo efficacy studies in animal models are a critical step in preclinical research, providing a comprehensive evaluation of a compound's biological activity within a living system. These studies assess the compound's effect on disease progression, often serving as the gold standard for validating biological activity before human clinical trials.

Selection and Utility of Animal Models for Nucleoside Analogue Evaluation

The selection of appropriate animal models for evaluating nucleoside analogues is paramount to obtaining predictive data for human translation. Rodent models, such as mice and rats, are frequently employed due to their ease of handling, cost-effectiveness, and the availability of various established disease models. For antiviral agents, mouse and macaque models are commonly used to study viral replication and disease progression. In oncology, xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are widely used to assess the in vivo activity of anticancer therapeutics. These models aim to mimic aspects of human disease, allowing for the evaluation of drug efficacy, pharmacokinetics, and potential species differences.

Efficacy Assessment in Viral Infection Animal Models

Animal models of viral infection are indispensable for assessing the in vivo efficacy of antiviral nucleoside analogues. These models allow researchers to study the compound's ability to reduce viral load, mitigate disease symptoms, and improve survival rates in a living organism. For instance, mouse models have been developed for various viral infections, including those caused by flaviviruses and coronaviruses, to evaluate antiviral agents. nih.gov

Note: Specific detailed research findings for this compound's efficacy in viral infection animal models were not identified in the reviewed literature.

Efficacy Assessment in Cancer Xenograft Models

Cancer xenograft models are a cornerstone of preclinical oncology research for evaluating the in vivo anticancer efficacy of novel compounds. In these models, human tumor cells are transplanted into immunodeficient mice, allowing for the study of tumor growth inhibition, regression, and potential metastatic spread in response to treatment. Subcutaneous xenograft models are common for determining the in vivo activity of anticancer therapeutics by measuring tumor volume. Orthotopic xenograft models, where tumors are implanted into the organ or tissue matching the tumor histotype, are often considered superior as they can better replicate the human tumor microenvironment.

Note: Specific detailed research findings for this compound's efficacy in cancer xenograft models were not identified in the reviewed literature.

Advanced Research Directions and Methodological Considerations

Development of Novel 4'-Cyanothymidine Derivatives for Enhanced Activity

Research has broadened to encompass a variety of 4'-C-substituted nucleosides (4'-SNs), which incorporate diverse functional groups at the 4'-position, including azido (B1232118), methyl, and ethynyl (B1212043) groups, in addition to the cyano moiety. nih.govwikipedia.orgnih.govwikipedia.org These structural variations are designed to precisely modulate the compound's interactions with viral enzymes and cellular components. Among the prominent 4'-C-cyano nucleoside derivatives are 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) and 4'-C-cyano-2'-deoxyguanosine (CdG). These compounds have exhibited remarkable inhibitory activity against both HIV-1 and Hepatitis B Virus (HBV). uni.lu

For instance, CAdA demonstrates exceptional potency with IC50 values of 0.4 nM against both HIV-1 and HBV. Similarly, CdG also displays robust activity against both viruses. uni.lu Furthermore, CAdA and CdG have shown efficacy against drug-resistant HBV variants, such as HBVETV-RL180M/S202G/M204V and HBVAADV-RA181T/N236T, highlighting their potential to address the challenge of viral resistance. uni.lu

The comparative antiviral activity of selected nucleoside reverse transcriptase inhibitors (NRTIs) against HIV-1 and HBV is presented in the following table, illustrating the potent dual activity of CAdA and CdG. uni.lu

CompoundIC50 against HIV-1 (nM)IC50 against HBV (nM)
4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA)0.40.4
4'-C-cyano-2'-deoxyguanosine (CdG)0.40.4
Entecavir (ETV)1,0000.7
4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)0.3160
Adefovir (ADV)N/A39.5 (for resistant strain)

Strategies for Improving Selectivity and Efficacy

Enhancing the selectivity and efficacy of this compound and its derivatives is paramount for their successful therapeutic development. The initial toxicity concerns associated with this compound emphasize the critical need for strategies to improve its therapeutic index. wikipedia.orgnih.gov

Structure-activity relationship (SAR) studies have played a pivotal role in elucidating how modifications at the 4'-position influence both antiviral activity and cellular toxicity. Generally, nucleoside analogs with less sterically demanding substituents at the 4'-position tend to exhibit greater anti-HIV activity. nih.govwikipedia.org However, this correlation is not absolute; for example, 4'-cyano derivatives, despite possessing a relatively small substituent, have not consistently met expectations for anti-HIV activity in all contexts. nih.govwikipedia.org

A significant aspect of 4'-substituted nucleosides is the presence of the 3'-hydroxyl (3'-OH) moiety, which is characteristic of natural substrates. While this structural feature may facilitate interactions with mutated 3'-OH binding sites in drug-resistant HIV, it also raises concerns regarding potential incorporation into cellular and mitochondrial DNA, which could contribute to adverse effects. nih.govwikipedia.org Current research endeavors are focused on designing analogs that maintain robust antiviral activity while minimizing undesirable interactions with host cellular processes, including mitochondrial DNA synthesis. nih.govwikipedia.org

Integration with Combination Therapy Approaches in Research Contexts

The ongoing emergence of drug-resistant viral strains, particularly in HIV and HBV, necessitates the continuous development of novel and potent antiviral agents suitable for integration into combination therapy regimens. wikipedia.orguni.lu 4'-C-cyano nucleosides, such as CAdA and CdG, with their potent activity against both HIV-1 and HBV, represent promising candidates for such therapeutic strategies. uni.lu

Within research contexts, the broad-spectrum activity of these compounds suggests their potential utility in comprehensive antiviral regimens. This could be particularly advantageous for co-infected patients or in scenarios where resistance to existing therapies has developed. uni.lu The overarching objective of combination therapy is to achieve profound viral suppression, prevent or delay the emergence of drug resistance, and ultimately improve patient outcomes. While specific combination therapy studies directly involving this compound or its C-cyano derivatives were not detailed in the provided information, their demonstrated potent activity against drug-resistant strains of HBV and HIV-1 positions them as valuable components for future investigations into synergistic therapeutic combinations. wikipedia.orguni.lu

Applications in Chemical Biology Research

Beyond their potential as antiviral therapeutics, this compound and other modified nucleosides are highly valuable tools in chemical biology research. These compounds serve as versatile molecular probes and diagnostic agents, providing deeper insights into fundamental biological processes. nih.govnih.gov

Specifically, 4'-modified nucleosides can be employed to investigate nucleic acid structure and function. Their unique structural characteristics allow researchers to explore how alterations in the sugar moiety influence the stability and conformation of DNA and RNA, as well as their interactions with various proteins and enzymes. nih.gov For instance, they can be utilized in studies aimed at elucidating enzyme-substrate recognition, offering crucial information on enzyme mechanisms and specificity. The development of light-sensitive nucleosides for caged DNA strand breaks exemplifies another application where modified nucleosides contribute to advanced chemical biology techniques. Furthermore, their incorporation into oligonucleotides facilitates the study of hybridization properties and the development of oligonucleotide-based therapeutics. nih.govnih.gov The ongoing advancements in the modular synthesis of these complex molecules further enhance their widespread applicability in chemical biology. nih.gov

Future Perspectives in this compound Research

The future of this compound research is characterized by continued exploration and innovation, driven by the persistent global burden of viral infections and the ongoing demand for effective antiviral therapies. Despite historical challenges related to toxicity, the potent antiviral activity exhibited by 4'-C-cyano nucleosides like CAdA and CdG against both wild-type and drug-resistant HIV and HBV strains underscores their significant therapeutic potential. wikipedia.orgnih.govwikipedia.orguni.lu

Key future directions include further structural optimization to enhance their antiviral profiles and address any lingering toxicity concerns. nih.govwikipedia.orguni.lu This necessitates a more comprehensive understanding of their structure-activity relationships and the precise mechanisms by which these compounds interact with both viral and host enzymes. Advances in synthetic chemistry, leading to more efficient and scalable production of these complex nucleoside analogs, will be crucial for their continued research and potential clinical translation. nih.govnih.govnih.gov

Q & A

Q. How is 4'-Cyanothymidine synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleoside analogue chemistry, starting with thymidine derivatives. The cyanide group is introduced at the 4' position via a substitution reaction under controlled conditions (e.g., using KCN or trimethylsilyl cyanide). Characterization requires NMR spectroscopy to confirm the cyano group’s position and purity, HPLC for quantitative analysis, and mass spectrometry to verify molecular weight . Stability testing under varying pH and temperature conditions is critical to ensure compound integrity for downstream assays.

Q. What are the key structural features of this compound that influence its antiviral activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on the cyano group’s steric and electronic effects. Computational modeling (e.g., molecular docking) can predict interactions with viral polymerase active sites. In vitro assays comparing this compound with non-cyano analogues (e.g., thymidine or 3'-azido-thymidine) are essential to isolate the cyano group’s contribution. Researchers should use dose-response curves and enzyme inhibition kinetics to quantify efficacy differences .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Use hepatocyte or microsomal incubation assays to measure metabolic half-life. Key variables include:
  • Subcellular fractions : Liver microsomes for cytochrome P450 metabolism.
  • Control compounds : Include stable (e.g., acyclovir) and unstable reference drugs.
  • Analytical validation : LC-MS/MS for quantifying parent compound and metabolites.
    Trials should test pH, temperature, and co-factor dependencies to identify degradation pathways. Pre-trial experiments using radiolabeled this compound can track metabolite formation .

Q. What methodological challenges arise when analyzing data from studies on this compound’s mechanism of action, and how can they be addressed?

  • Methodological Answer : Common challenges include:
  • Data variability : Replicate experiments (n ≥ 3) and use error bars with standard deviation to assess reproducibility.
  • Off-target effects : Employ genetic knockdown models (e.g., siRNA for host factors) to isolate viral-specific mechanisms.
  • Statistical thresholds : Apply Bonferroni correction for multi-variable analyses to reduce false positives.
    Contradictory results may arise from differences in cell lines (e.g., primary vs. immortalized); address this by cross-validating findings in multiple models .

Q. How do contradictory findings in the literature regarding this compound’s efficacy against different viral strains inform future research directions?

  • Methodological Answer : Contradictions often stem from:
  • Strain-specific mutations : Perform whole-genome sequencing of resistant viral isolates to identify polymorphisms linked to reduced efficacy.
  • Assay conditions : Standardize IC50 measurements across labs using WHO-recommended protocols.
  • Host factors : Use transgenic models (e.g., humanized mice) to evaluate tissue-specific metabolism.
    Meta-analyses of published data using tools like PRISMA guidelines can highlight trends and gaps. Follow-up studies should test hybrid hypotheses (e.g., combining this compound with entry inhibitors) to overcome resistance .

Methodological Best Practices

  • Literature Review : Prioritize primary sources indexed in PubMed or SciFinder, and cross-reference patents for synthetic routes .
  • Data Presentation : Use Supplementary Materials for raw datasets and detailed protocols to enhance reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

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